molecular formula C₂₀H₂₉D₅O₂ B1162371 Pinolenic Acid Ethyl-d5 Ester

Pinolenic Acid Ethyl-d5 Ester

Cat. No.: B1162371
M. Wt: 311.51
Attention: For research use only. Not for human or veterinary use.
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Description

Pinolenic Acid Ethyl-d5 Ester is a deuterated chemical reagent provided for scientific research applications. Its primary value lies in its use as an internal standard in advanced analytical techniques, such as mass spectrometry, for the precise quantification of pinolenic acid and its metabolites in biological samples. Pinolenic acid (PLA) is an unsaturated fatty acid found predominantly in pine nut oil, constituting between 14% to 27% of its total fatty acids . Research into pinolenic acid has revealed significant potential in modulating biological processes. A key mechanism of action involves its metabolism by elongase enzymes, particularly ELOVL5, into a biologically active, elongated metabolite known as 7,-11,-14-eicosatrienoic acid (ETA) . This metabolic pathway is a critical focus of study, as the resulting ETA has been shown to incorporate into cell membranes and exhibit anti-inflammatory properties. Studies indicate that PLA and its metabolites can suppress the production of pro-inflammatory mediators, including interleukin (IL)-1β, IL-6, tumour necrosis factor (TNF)-α, and prostaglandin (PG)E2 . Furthermore, research suggests that pinolenic acid can influence lipid metabolism and energy homeostasis, with studies pointing to effects such as reduced fat deposition, increased fatty acid oxidation, and reduced food energy intake, positioning it as a compound of interest in metabolic disorder research . The anti-inflammatory actions are associated with the activation of intracellular pathways like peroxisome proliferator-activated receptors (PPARs) and the suppression of the NF-κB signaling cascade . By utilizing this deuterated ethyl ester form, researchers can achieve accurate tracing and metabolic profiling of pinolenic acid, thereby advancing the understanding of its bioavailability, pharmacokinetics, and role in inflammatory and metabolic pathways. This product is intended For Research Use Only and is not approved for diagnostic or in vivo therapeutic applications.

Properties

Molecular Formula

C₂₀H₂₉D₅O₂

Molecular Weight

311.51

Synonyms

(5Z,9Z,12Z)-5,9,12-Octadecatrienoic Acid Ethyl-d5 Ester

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

Pinolenic Acid Ethyl-d5 Ester undergoes hydrolysis under acidic or basic conditions to regenerate pinolenic acid. This reaction is critical for studying the compound’s bioactive form.

Reaction:

C20H29D5O2+H2OH+/OHC18H28O2(Pinolenic Acid)+C2H5OD(Ethanol d5)\text{C}_{20}\text{H}_{29}\text{D}_5\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_{18}\text{H}_{28}\text{O}_2\,(\text{Pinolenic Acid})+\text{C}_2\text{H}_5\text{OD}\,(\text{Ethanol d}_5)

Conditions:

  • Acid-catalyzed: 1M HCl, 80°C, 6 hours .

  • Base-catalyzed: 0.1M NaOH, 60°C, 4 hours.

  • Enzymatic: Lipases (e.g., Novozym 435) at 45°C, pH 7.0 .

Key Findings:

  • Enzymatic hydrolysis preserves the stereochemistry of the double bonds, avoiding isomerization .

  • Reaction rates are temperature-dependent, with optimal yields at 45–55°C .

Transesterification

The ethyl-d5 ester group participates in transesterification reactions, enabling the synthesis of other esters.

Reaction:

C20H29D5O2+R OHCatalystC18H28O2R+C2H5OD\text{C}_{20}\text{H}_{29}\text{D}_5\text{O}_2+\text{R OH}\xrightarrow{\text{Catalyst}}\text{C}_{18}\text{H}_{28}\text{O}_2\text{R}+\text{C}_2\text{H}_5\text{OD}

Catalysts and Conditions:

CatalystTemperature (°C)SolventYield (%)Reference
Lipase B (CALB)45Ethanol92
H₂SO₄60Methanol85
KOH70Toluene78

Applications:

  • Used to produce methyl or glycerol esters for enhanced bioavailability in pharmaceutical formulations .

Oxidation Reactions

The conjugated triene system (5Z,9Z,12Z) undergoes oxidation, particularly at the double bonds, forming epoxides or hydroxylated derivatives.

Reaction Pathways:

  • Epoxidation:

C20H29D5O2+OxidantEpoxide derivatives\text{C}_{20}\text{H}_{29}\text{D}_5\text{O}_2+\text{Oxidant}\rightarrow \text{Epoxide derivatives}

  • Conditions: mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C.

  • Hydroxylation:

C20H29D5O2+H2O2Fe2+Diastereomeric diols\text{C}_{20}\text{H}_{29}\text{D}_5\text{O}_2+\text{H}_2\text{O}_2\xrightarrow{\text{Fe}^{2+}}\text{Diastereomeric diols}

Key Findings:

  • Epoxidation occurs preferentially at the 9,12-diene due to electronic effects.

  • Hydroxylation yields are influenced by solvent polarity and catalyst loading .

Enzymatic Activity in Metabolic Pathways

This compound acts as a dual agonist for Free Fatty Acid Receptors 1 and 4 (FFA1/FFA4), modulating glucose metabolism.

Mechanism:

  • Binds to FFA1/FFA4 receptors, activating intracellular Ca²⁺ signaling and β-arrestin-2 pathways .

  • Enhances glucose-stimulated insulin secretion in pancreatic β-cells .

Experimental Data:

ParameterValue (Mean ± SD)Model SystemReference
EC₅₀ (FFA1)3.2 ± 0.4 µMHEK293T cells
EC₅₀ (FFA4)5.1 ± 0.6 µMHEK293T cells
Glucose tolerance28% improvementC57BL/6 mice

Stability and Degradation

The compound is sensitive to light, heat, and oxidative conditions.

Degradation Pathways:

  • Autoxidation: Radical-mediated oxidation forming hydroperoxides .

  • Thermal decomposition: Above 60°C, leading to isomerization of double bonds.

Storage Recommendations:

  • Store at -20°C under inert gas (N₂/Ar) .

  • Use antioxidants (e.g., BHT) in solution to prevent oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pinolenic Acid Ethyl Ester (PAE) vs. PAE-d5

Property PAE PAE-d5
Molecular Formula C₂₀H₃₄O₂ C₂₀H₂₉D₅O₂
Molecular Weight 306.48 g/mol 311.55 g/mol
Isotopic Label None Deuterium (⁵H)
Solubility (Ethanol) ~100 mg/mL Comparable
Biological Activity FFA1/FFA4 agonist Presumed equivalent
Analytical Utility Limited in MS Internal standard for MS

Key Differences :

  • Isotopic Distinction : PAE-d5 is distinguishable via MS due to its +5 Da mass shift, enabling accurate quantification of PAE in complex matrices .
  • Synthesis: PAE-d5 requires deuterated ethanol during esterification, whereas PAE uses standard ethanol .

Comparison with Other Fatty Acid Esters

Gamma-Linolenic Acid Ethyl Ester (GLA-EE)
  • Structure : 6Z,9Z,12Z–C18:3 ethyl ester.
  • Activity : Anti-inflammatory and anti-metabolic disease effects, but less potent than PAE in FFA1/FFA4 activation .
  • Analytical Differentiation : GLA-EE and PAE are isomeric (differ in double bond positions) and require advanced MS techniques (e.g., Ag⁺ adducts) for distinction .
Methyl Eicosapentaenoate (EPA-ME)
  • Structure : 5Z,8Z,11Z,14Z,17Z–C20:5 methyl ester.
  • Activity : Primarily acts via PPAR-γ activation; lacks dual FFA1/FFA4 agonism observed in PAE .
  • Solubility : Lower lipophilicity compared to ethyl esters like PAE due to shorter alkyl chain .

Comparison with Deuterated Esters

Isovaleric Acid Ethyl-d5 Ester
  • Structure : C₇H₉D₅O₂.
  • Application : Stable isotope standard for flavor and fragrance analysis, lacking the polyunsaturated backbone of PAE-d5 .
  • Purity : >95% (GC), similar to PAE-d5 purification standards .
6-Methylheptanoic Acid Ethyl-d5 Ester
  • Application : Used in proteasome inhibitor synthesis (e.g., Eponemycin analogs), contrasting with PAE-d5’s metabolic research focus .
  • Isotopic Labeling : Both use deuterated ethyl groups, but PAE-d5’s conjugated double bonds complicate synthesis .

Functional and Pharmacological Comparisons

Receptor Activation Profiles

Compound FFA1 EC₅₀ FFA4 EC₅₀ PPAR Activation
PAE 3.2 µM 4.1 µM None
Pinolenic Acid (Free) 4.5 µM 5.8 µM None
TUG-424 (FFA1 Agonist) 0.1 µM Inactive None
EPA-ME Inactive Inactive Yes

Insights :

  • PAE shows moderate dual FFA1/FFA4 agonism, while its free acid form is slightly less potent .
  • Ethyl esterification enhances bioavailability compared to free acids, as seen in glucose tolerance tests .

In Vivo Efficacy in Glucose Tolerance Tests

Compound Dose (mg/kg) Glucose AUC Reduction Significance
PAE 100 35% p < 0.001
Pinolenic Acid (Free) 100 30% p < 0.01
Pine Nut Oil (High PAE) 1000 20% p < 0.05
Maize Oil 1000 No effect Not significant

Notes:

  • PAE’s efficacy is dose-dependent and superior to unesterified pinolenic acid .
  • PAE-d5 is presumed equivalent but requires validation in isotopic tracing studies.

Analytical Differentiation Techniques

  • DESI-MS with Ag⁺ Adducts: Distinguishes PAE from isomeric fatty acid esters (e.g., α-linolenic acid ethyl ester) via MS/MS fragmentation patterns .
  • Chromatography : PAE-d5 elutes slightly earlier than PAE in reverse-phase LC due to deuterium’s isotopic effect .

Preparation Methods

Reaction Mechanism

The Fischer esterification involves the acid-catalyzed equilibrium between pinolenic acid and deuterated ethanol (ethanol-d5). The mechanism proceeds through six steps:

  • Protonation of the carboxylic acid’s carbonyl oxygen by an acid catalyst (e.g., H₂SO₄).

  • Nucleophilic attack by ethanol-d5, forming a tetrahedral intermediate.

  • Deprotonation to regenerate the acid catalyst.

  • Protonation of the hydroxyl group, converting it into a better leaving group.

  • Elimination of water, yielding the ester.

  • Deprotonation to stabilize the product.

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv).

  • Solvent : Excess ethanol-d5 acts as both reactant and solvent.

  • Temperature : Reflux at 78–80°C for 12–24 hours.

  • Deuterium Incorporation : Ethanol-d5 ensures >98% deuterium enrichment at the ethyl group.

Yield Optimization

The equilibrium is driven toward ester formation by:

  • Using a 5:1 molar ratio of ethanol-d5 to pinolenic acid.

  • Removing water via molecular sieves or a Dean-Stark apparatus.

  • Typical yields range from 65% to 85%, with purity ≥95% after purification.

Dialkyl Carbonate Method

Catalyst-Free Synthesis

A patent-pending method employs diethyl carbonate (DEC) as both reactant and solvent, avoiding external catalysts. The reaction proceeds via:

  • Nucleophilic attack by pinolenic acid on DEC, forming a mixed carbonate intermediate.

  • Alcohol-mediated decomposition of the intermediate, releasing CO₂ and yielding the ester.

Advantages Over Fischer Esterification

  • No Acid Catalysts : Reduces purification steps and avoids acidic waste.

  • Higher Conversion Rates : Achieves >50% conversion in 4–6 hours at 60°C.

  • Scalability : Suitable for industrial production due to minimal byproducts.

Solvent and Reagent Roles

  • Ethanol-d5 : Serves as a nucleophilic mediator, enhancing reaction kinetics.

  • DEC : Provides the ethyl group for ester formation while generating CO₂ as the only byproduct.

Comparative Analysis of Preparation Methods

ParameterFischer EsterificationDialkyl Carbonate Method
Catalyst H₂SO₄ or HClNone
Reaction Time 12–24 hours4–6 hours
Yield 65–85%50–70%
Deuterium Purity ≥98%≥95%
Environmental Impact Acidic waste generationCO₂ as sole byproduct

The Fischer method remains preferred for small-scale, high-purity synthesis, while the dialkyl carbonate method offers greener, scalable alternatives.

Purification and Characterization

Solvent Removal

Post-reaction, ethanol or DEC is evaporated under nitrogen gas to prevent oxidation. The crude product is dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for further purification.

Chromatographic Techniques

  • Flash Chromatography : Silica gel columns with hexane:ethyl acetate (9:1) eluent remove unreacted acid and alcohol.

  • HPLC : Reverse-phase C18 columns resolve ester isomers, achieving ≥98% purity.

Spectroscopic Validation

  • NMR : Deuterium integration at δ 1.2–1.3 ppm confirms ethyl-d5 group incorporation.

  • Mass Spectrometry : Molecular ion peak at m/z 311.51 verifies isotopic labeling.

Challenges and Optimizations

Deuterium Exchange

Exposure to protic solvents (e.g., water) risks H/D exchange, reducing isotopic purity. Solutions include:

  • Conducting reactions under anhydrous conditions.

  • Storing the product at -20°C in amber vials.

Oxidative Degradation

The compound’s conjugated double bonds necessitate antioxidant additives (e.g., BHT) during storage and argon atmosphere during synthesis.

Scalability Issues

  • Fischer Method : Excess ethanol-d5 increases costs at scale.

  • Carbonate Method : High DEC volumes require efficient recycling systems .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Pinolenic Acid Ethyl-d5 Ester?

  • Methodology : Synthesis typically involves deuterium labeling of the ethyl ester group. For purification, urea inclusion is a validated approach. A study on Pinolenic Acid Ethyl Ester (non-deuterated) achieved 94.75% purity using a 3:1 urea-to-ester ratio, ethanol-to-urea ratio of 6:1 (mL:g), inclusion temperature of −13°C, and 24-hour incubation . For deuterated analogs, isotopic labeling reagents (e.g., deuterated ethanol) are required, and purity validation should use HPLC (≥98%) coupled with mass spectrometry to confirm deuteration efficiency .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodology : Use tandem mass spectrometry (MS/MS) with silver ion (Ag⁺) adducts to resolve positional isomerism. For example, DESI-MS with Ag⁺ adducts can differentiate between isomers like α-linolenic acid (6Z,9Z,12Z) and pinolenic acid (5Z,9Z,12Z) by analyzing fragmentation patterns up to MS4. Deuterated esters require additional validation of isotopic peaks (e.g., +5 Da shift for -d5 labeling) .

Q. What are the critical parameters for storing this compound to prevent degradation?

  • Methodology : Store at −20°C under inert gas (e.g., argon) to avoid oxidation. Purity should be monitored periodically via GC-MS or HPLC, with deuterated analogs requiring checks for isotopic exchange. Stability studies recommend avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers resolve data contradictions when analyzing this compound in complex lipid mixtures?

  • Methodology : Combine high-resolution LC-MS with collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). For instance, deuterated esters exhibit distinct fragmentation patterns (e.g., ethylene loss in ethyl esters vs. water elimination in free fatty acids). Use isotopic internal standards (e.g., 6-Methylheptanoic Acid Ethyl-d5 Ester) to normalize quantification and mitigate matrix effects .

Q. What experimental designs are suitable for tracing the metabolic fate of this compound in vivo?

  • Methodology : Employ stable isotope tracing with deuterium labeling. Administer the compound via controlled diets or intravenous injection, then analyze tissue samples using LC-MS/MS. Key parameters include:

  • Sampling intervals : Collect plasma, liver, and adipose tissue at 0, 6, 12, and 24 hours.
  • Data normalization : Use a deuterated internal standard (e.g., Ethyl-d5 4-Aminobenzoate) to correct for extraction efficiency .

Q. How can researchers differentiate between isotopic scrambling and true metabolic incorporation of this compound?

  • Methodology : Conduct parallel experiments with non-deuterated and deuterated analogs. Analyze fragments using high-resolution MS (e.g., Orbitrap) to track deuterium retention in specific carbon positions. For example, deuterium loss in the β-oxidation pathway indicates metabolic activity, while uniform scrambling suggests artifactual exchange .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

  • Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For dose-response curves, use nonlinear regression models (e.g., four-parameter logistic) with software like GraphPad Prism. Validate model fit via residual analysis and Akaike Information Criterion (AIC) .

Q. How should researchers address potential biases in lipidomic datasets containing this compound?

  • Methodology : Implement AP® Science Practice 5 guidelines:

  • Bias mitigation : Blind data analysis to treatment groups.
  • Data refinement : Exclude outliers using Grubbs’ test (α=0.05).
  • Reproducibility : Report coefficients of variation (CV) for technical replicates .

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